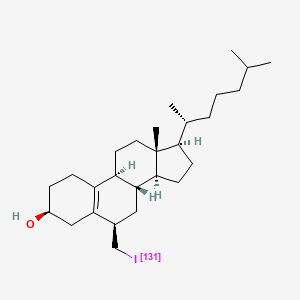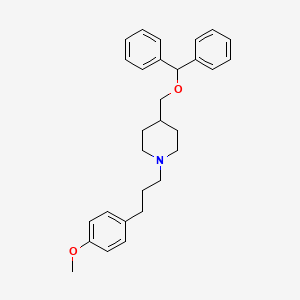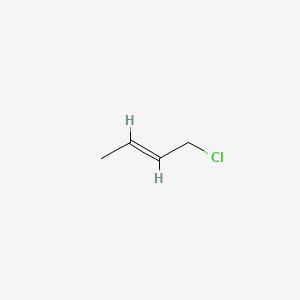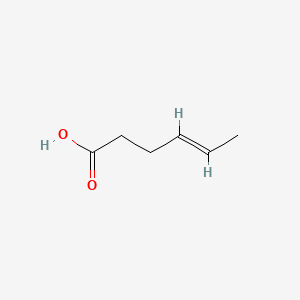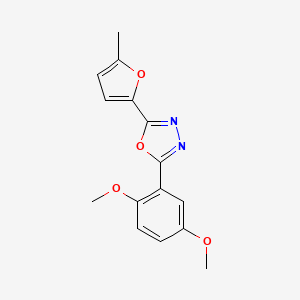
Cloruro de rubidio
Descripción general
Descripción
El cloruro de rubidio es un haluro de metal alcalino con la fórmula química RbCl. Está compuesto por rubidio y cloro. Este compuesto es conocido por su apariencia cristalina blanca y su naturaleza higroscópica, lo que significa que absorbe fácilmente la humedad del aire. El this compound encuentra diversas aplicaciones en campos que van desde la electroquímica hasta la biología molecular .
Aplicaciones Científicas De Investigación
El cloruro de rubidio tiene aplicaciones significativas en varios campos científicos:
Química: Utilizado como electrolito en la electrólisis del agua y en la preparación de otros compuestos de rubidio.
Biología: Utilizado en la preparación de células químicamente competentes para experimentos de transformación genética.
Medicina: Investigado por sus posibles propiedades antidepresivas y utilizado en imágenes de tomografía por emisión de positrones (PET) del miocardio.
Industria: Empleado en la producción de células solares de alta eficiencia como capa de modificación de interfaz .
Mecanismo De Acción
El cloruro de rubidio ejerce sus efectos imitando el comportamiento de los iones potasio. Participa en las bombas de intercambio de iones sodio-potasio presentes en las membranas celulares. Este mecanismo es particularmente relevante en su uso en imágenes PET, donde los iones rubidio son extraídos rápidamente por las células miocárdicas en proporción al flujo sanguíneo .
Análisis Bioquímico
Biochemical Properties
Rubidium chloride plays a significant role in biochemical reactions, primarily due to its similarity to potassium ions. In biological systems, rubidium ions can replace potassium ions in various cellular processes. Rubidium chloride interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, rubidium ions can participate in the sodium-potassium ion exchange pumps present in cell membranes, affecting cellular ion balance and transport mechanisms . Additionally, rubidium chloride has been shown to modulate the activity of enzymes involved in metabolic pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Cellular Effects
Rubidium chloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, rubidium chloride can enhance the expression of superoxide dismutase, an enzyme that protects cells from oxidative stress . In cancer cells, rubidium chloride has been shown to affect cell proliferation and may contribute to anticancer effects by altering cellular ion concentrations . Additionally, rubidium chloride can modulate the composition of the gut microbiota, which in turn can impact host health and disease states .
Molecular Mechanism
At the molecular level, rubidium chloride exerts its effects through various mechanisms. It can bind to and activate or inhibit specific enzymes, leading to changes in their activity. For example, rubidium ions can activate AMPK, which in turn regulates multiple downstream targets involved in cellular metabolism and stress responses . Rubidium chloride can also influence gene expression by promoting the translocation of transcription factors, such as DAF-16, into the nucleus, where they regulate the expression of genes involved in longevity and stress resistance . These molecular interactions highlight the diverse ways in which rubidium chloride can affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rubidium chloride can change over time. Rubidium chloride is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that rubidium chloride can maintain its activity over extended periods, but its effects on cellular processes may diminish with prolonged exposure . Additionally, rubidium chloride can influence circadian rhythms by modifying the coupling between circadian oscillators, leading to more stable and equalized rhythms in stressed organisms .
Dosage Effects in Animal Models
The effects of rubidium chloride can vary with different dosages in animal models. At low doses, rubidium chloride has been shown to have minimal impact on animal characteristics, such as body weight and organ coefficients . At higher doses, rubidium chloride can lead to adverse effects, including changes in liver and kidney function, anemia, and alterations in brain enzyme activity . These findings suggest that while rubidium chloride can be beneficial at certain doses, excessive exposure may result in toxicity and adverse health effects.
Metabolic Pathways
Rubidium chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One key pathway influenced by rubidium chloride is the AMPK/FOXO pathway, which plays a critical role in maintaining cellular energy balance and promoting longevity . Rubidium chloride can activate AMPK, leading to the phosphorylation and activation of downstream targets, including the transcription factor FOXO. This activation promotes the expression of genes involved in stress resistance and metabolic regulation . Additionally, rubidium chloride can affect the levels of metabolites and metabolic flux, further influencing cellular metabolism.
Transport and Distribution
Rubidium chloride is transported and distributed within cells and tissues through various mechanisms. It can enter cells via ion channels and transporters that typically facilitate the uptake of potassium ions . Once inside the cell, rubidium ions can be distributed to different cellular compartments, including the cytoplasm and organelles. Rubidium chloride can also interact with binding proteins that facilitate its transport and localization within specific tissues . These transport and distribution mechanisms ensure that rubidium chloride can effectively reach its target sites and exert its biochemical effects.
Subcellular Localization
The subcellular localization of rubidium chloride can influence its activity and function. Rubidium ions can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of rubidium chloride within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of rubidium ions in the mitochondria can influence mitochondrial function and energy production. Additionally, rubidium chloride can be directed to specific compartments through targeting signals and post-translational modifications, ensuring its precise localization and activity within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El método más común para preparar cloruro de rubidio puro implica la reacción de hidróxido de rubidio con ácido clorhídrico, seguido de recristalización: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}2\text{O} ] Debido a su naturaleza higroscópica, el this compound debe protegerse de la humedad atmosférica, típicamente utilizando un desecador {_svg_2}.
Métodos de Producción Industrial: En entornos industriales, el this compound también se puede producir haciendo reaccionar rubidio metálico con gas cloro: [ 2\text{Rb} + \text{Cl}2 \rightarrow 2\text{RbCl} ] Este método, sin embargo, es más costoso y menos utilizado en comparación con la reacción con ácido clorhídrico {_svg_3}.
Análisis De Reacciones Químicas
Tipos de Reacciones: El cloruro de rubidio principalmente experimenta reacciones iónicas típicas de los haluros de metales alcalinos. Estos incluyen:
Reacciones de Sustitución: El this compound puede reaccionar con otros haluros para formar diferentes haluros de rubidio.
Reacciones de Precipitación: Cuando se mezcla con ciertos reactivos, el this compound puede formar precipitados.
Reactivos y Condiciones Comunes:
Ácido Sulfúrico: El this compound reacciona con ácido sulfúrico para producir sulfato ácido de rubidio.
Productos Principales:
Sulfato Ácido de Rubidio: Formado cuando el this compound reacciona con ácido sulfúrico.
Iones Acuosos de Rubidio y Cloruro: Formados cuando el this compound se disuelve en agua.
Comparación Con Compuestos Similares
El cloruro de rubidio se puede comparar con otros haluros de metales alcalinos como:
- Cloruro de Litio
- Cloruro de Sodio
- Cloruro de Potasio
- Cloruro de Cesio
Singularidad: El this compound es único debido a sus aplicaciones específicas en biología molecular y su uso en células solares de alta eficiencia. A diferencia del cloruro de sodio y el cloruro de potasio, que se utilizan más comúnmente en aplicaciones cotidianas, las aplicaciones de nicho del this compound lo hacen particularmente valioso en la investigación científica .
Propiedades
IUPAC Name |
rubidium(1+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Rb/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZQCVHDSGLHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbCl, ClRb | |
| Record name | rubidium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064881 | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Rubidium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7791-11-9 | |
| Record name | Rubidium chloride (RbCl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBIDIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3SHC5273S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of rubidium chloride?
A1: Rubidium chloride has the molecular formula RbCl and a molecular weight of 120.92 g/mol.
Q2: Are there any spectroscopic techniques used to characterize rubidium chloride?
A2: Yes, several spectroscopic techniques are employed, including:
- Flame Atomic Absorption Spectrometry (AAS): This technique is used for rapid and sensitive determination of rubidium chloride purity and impurity monitoring. []
- Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS): This highly sensitive technique is used to detect and quantify trace amounts of rubidium in biological samples. []
- Neutron Activation Analysis (NAA): This method can determine the concentration of rubidium and other elements in various matrices, including biological samples. []
Q3: How does the solubility of rubidium chloride change with temperature in different solvents?
A3: The solubility of rubidium chloride generally increases with rising temperatures. This trend is observed in:
- Glacial acetic acid: Solubility increases with temperature, though it remains significantly lower than in water. []
- Water: Solubility increases with temperature, forming a binary system. []
- Water-hydrochloric acid mixtures: Solubility increases with temperature, forming a ternary system. []
Q4: What factors influence the dissolution rate of rubidium chloride?
A4: While specific studies on the dissolution rate of rubidium chloride are not included in the provided research, factors generally influencing dissolution rates include:
Q5: How is rubidium chloride used to study insect dispersal?
A5: Rubidium chloride serves as an effective marker in insect dispersal studies. When applied to plants, it is absorbed and translocated throughout the plant tissues. Insects feeding on these plants ingest rubidium, which can be detected in their bodies using techniques like GF-AAS and NAA. This method has been successfully employed to study the dispersal of:
- Southwestern corn borer (Diatraea grandiosella): RbCl application on maize plants allowed researchers to track the movement of these insects. []
- Oriental fruit moth (Grapholita molesta): RbCl incorporation into the larval diet successfully marked adult moths, enabling researchers to study their dispersal patterns. []
Q6: Can rubidium chloride be used in the production of other elements?
A6: Yes, rubidium chloride serves as a target material in cyclotron production of strontium-85 (85Sr), a radioisotope used in medical applications. Proton bombardment of a rubidium chloride target induces the 85Rb(p,n)85Sr reaction, producing 85Sr. [, ]
Q7: What are the applications of rubidium chloride in separation chemistry?
A7: Rubidium chloride plays a crucial role in the separation and purification of rubidium from various sources.
- Separation from Carnallite: A two-stage process utilizes rubidium chloride's solubility properties to extract and purify it from carnallite, a mineral rich in potassium, magnesium, and rubidium chloride. []
- Separation from Irradiated Aluminum-Encapsulated Uranium: Rubidium chloride's distinct chemical behavior is exploited in ion exchange chromatography to isolate and purify it from complex mixtures, such as those found in irradiated nuclear fuel. []
Q8: Does rubidium chloride have any effects on the human body?
A8: Rubidium chloride has been investigated for its potential effects on cation transport in the body.
- Digoxin-like effects: Rubidium chloride administration in healthy volunteers, after pre-treatment with digoxin, a Na+,K+-ATPase inhibitor, resulted in increased plasma rubidium levels and attenuated its uptake into red blood cells. This suggests a potential interaction with Na+,K+-ATPase activity, similar to digoxin, though the exact mechanisms require further investigation. []
- Chronic renal failure: Patients with chronic renal failure exhibited alterations in rubidium disposition comparable to, but more pronounced than, those observed with digoxin. This further supports the potential influence of rubidium chloride on cation transport in specific physiological states. []
Q9: Have computational methods been used to study rubidium chloride?
A9: Yes, computational chemistry has been employed to investigate various aspects of rubidium chloride:
- Molecular Dynamics (MD) Simulations: MD simulations using both rigid and polarizable ion models have provided insights into the structural properties of molten rubidium chloride. These simulations accurately predict experimental radial distribution functions and shed light on the behavior of rubidium chloride in the liquid state. []
- Bond Order Parameter Method: This method, combined with MD simulations, has been employed to analyze the structure of crystalline and molten rubidium chloride. Results suggest a predominance of local SC and TE-TR structures in molten rubidium chloride, contributing to the understanding of its liquid-phase behavior. []
Q10: What crystal structures can rubidium chloride adopt?
A10: Rubidium chloride exhibits polymorphism, meaning it can exist in different crystal structures under different conditions:
- 6:6 Sodium Chloride Structure: This is the most stable structure at ambient conditions, characterized by a face-centered cubic (FCC) lattice. []
- 8:8 Cesium Chloride Structure: At low temperatures, rubidium chloride can transition to this structure, which has a body-centered cubic (BCC) lattice. []
- 4:4 Zinc Blende Structure: Theoretical calculations suggest that this structure, with a lower lattice energy, might be possible, although it has not been experimentally observed. []
Q11: Has rubidium chloride been used to crystallize other molecules?
A11: Yes, rubidium chloride has been successfully used to crystallize gramicidin, a hydrophobic peptide known to form cation channels in membranes. This crystallization resulted in a novel tetragonal crystal form of gramicidin, providing valuable insights into its structure and function. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




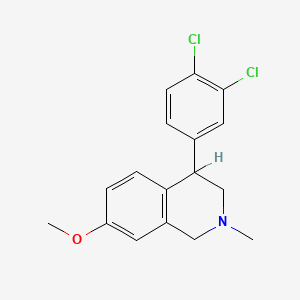

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)
